![molecular formula C18H14Cl2N2O3S B2484883 N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide CAS No. 325981-36-0](/img/structure/B2484883.png)
N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 5-(Tert-butyl)-N-(2,4-dichlorophenyl)-1H-1,2,4-triazol-3-amine involved four steps starting from pivalic acid via thiourea formation followed by heterocyclization with hydrazine hydrate .Molecular Structure Analysis
The structure of similar compounds was established by spectroscopic data, elemental analysis, and substantiated by single-crystal X-ray crystallography . It crystallizes in the orthorhombic crystal system with Pbca as the space group . In the crystal structure, the intermolecular N–H···N hydrogen bonds link the molecules which stabilize the structure .Chemical Reactions Analysis
While specific chemical reactions involving “N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide” are not available, similar compounds have been synthesized via various reactions .Scientific Research Applications
- Process : The compound undergoes nitration to produce Sulfentrazone. Continuous flow microreactors have been developed to enhance reaction efficiency and yield .
- Potential : N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide derivatives may exhibit analgesic effects .
- Facility : Structural studies were conducted at the Collective Use Centre “Agidel” in the Institute of Petrochemistry and Catalysis of the Russian Academy of Sciences .
- Activation Energy : The activation energy for the nitration reaction was found to be 40.204 kJ/mol .
Herbicide Synthesis
Antinociceptive Activities
Structural Characterization
Chemical Kinetics
Aminoacetamide Derivatives
Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact with proteins such as heat shock protein hsp 90-alpha .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its target proteins and induce changes that affect the function of these proteins .
Biochemical Pathways
Compounds with similar structures have been found to affect various biochemical pathways, leading to changes in cellular processes .
Result of Action
Compounds with similar structures have been found to have various effects at the molecular and cellular levels .
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interaction with its targets .
properties
IUPAC Name |
N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N2O3S/c1-24-12-5-10(6-13(8-12)25-2)17(23)22-18-21-16(9-26-18)14-4-3-11(19)7-15(14)20/h3-9H,1-2H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHJXYRVHDDDCMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.